molecular formula C10H14N4O3S B2460969 cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034379-26-3

cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2460969
CAS RN: 2034379-26-3
M. Wt: 270.31
InChI Key: CVHMCFLYOJDUIF-UHFFFAOYSA-N
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Description

Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

Access to Tetrahydroquinazolinone Derivatives : Research by Dalai et al. (2006) explores Michael addition reactions leading to cyclobutene-annelated pyrimidinones, which are precursors for tetrahydroquinazolinone derivatives. This work demonstrates the versatility of cyclopropylidene compounds in synthesizing complex heterocyclic systems, potentially relevant to the compound (Dalai et al., 2006).

Cyclopropanation and Ring Expansion : Shintani et al. (2011) detail a palladium-catalyzed decarboxylative cyclopropanation process to form oxazolidinones from 2-alkylidenetrimethylene carbonates and isocyanates, highlighting a method to incorporate cyclopropyl groups into complex molecules, similar to the core structure of interest (Shintani et al., 2011).

Pharmacological Applications

Antimicrobial Activities : Kishimoto et al. (1984) synthesized derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acids starting from related azetidinone compounds, demonstrating potent antimicrobial activities against gram-negative bacteria. This suggests potential for the development of new antibiotics utilizing similar structural motifs (Kishimoto et al., 1984).

Anticancer and Antituberculosis Studies : Research on derivatives of 1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities. This underscores the therapeutic potential of cyclopropyl-containing compounds in treating various diseases (Mallikarjuna et al., 2014).

Mechanism of Action

properties

IUPAC Name

cyclopropyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-13-6-11-12-10(13)18(16,17)8-4-14(5-8)9(15)7-2-3-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHMCFLYOJDUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

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